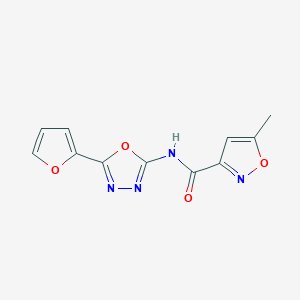
N-(5-(フラン-2-イル)-1,3,4-オキサジアゾール-2-イル)-5-メチルイソキサゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that combines several functional groups, including furan, oxadiazole, and isoxazole
科学的研究の応用
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the furan derivative with hydrazine hydrate and an appropriate acid.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting the oxadiazole derivative with hydroxylamine hydrochloride and an appropriate base.
Final Coupling Reaction: The final compound is obtained by coupling the isoxazole derivative with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time .
化学反応の分析
Types of Reactions
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives.
作用機序
The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
生物活性
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound integrates a furan ring and oxadiazole moiety, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from furan and isoxazole derivatives. Key steps include:
- Formation of the Oxadiazole Ring : The reaction of furan derivatives with hydrazides leads to the formation of oxadiazole structures.
- Carboxamide Formation : The carboxamide group is introduced through acylation reactions.
The structural formula can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of oxadiazole derivatives showed promising results in inhibiting the growth of HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells when evaluated using the MTT assay . The mechanism involves the inhibition of topoisomerase I, which is crucial for DNA replication and repair.
The proposed mechanisms by which N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular proliferation and survival.
- Redox Activity : The presence of nitro groups in related compounds suggests potential redox activity that could lead to oxidative stress in cancer cells .
Study on Antifungal Activity
A study evaluating various oxadiazole derivatives indicated that certain compounds demonstrated effective antifungal activity against Botrytis cinerea with an EC50 value of 14.44 μg/mL . This highlights the potential use of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide in agricultural applications.
Toxicity Assessment
In assessing the toxicity of related compounds using zebrafish embryos, it was found that some derivatives exhibited moderate toxicity levels at specific concentrations. This raises important considerations for further development and application in therapeutic contexts .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUUYMRBQXYKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














